molecular formula C16H17N3O3 B7450168 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one

1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one

Cat. No.: B7450168
M. Wt: 299.32 g/mol
InChI Key: ZAWQGNANSKVCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one, also known as MQ1, is a synthetic compound that has been studied for its potential as a therapeutic agent. MQ1 is a quinolone derivative that has shown promising results in scientific research studies.

Mechanism of Action

1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one exerts its therapeutic effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 activity by this compound leads to the accumulation of DNA damage in cancer cells, resulting in cell death. This compound also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that this compound is a synthetic compound, which may limit its use in certain biological systems.

Future Directions

There are several future directions for the study of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as a treatment for neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of this compound and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one involves the reaction of 4-hydroxyquinolin-2(1H)-one with 4-methyl-3-oxopiperazine-1-carboxylic acid followed by acylation with 2-bromoacetyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

1-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-17-8-9-19(10-15(17)21)16(22)11-18-7-6-14(20)12-4-2-3-5-13(12)18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWQGNANSKVCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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